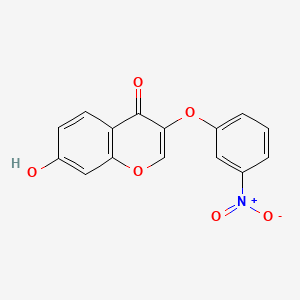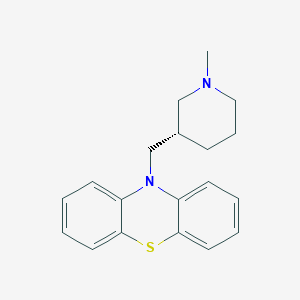
Mepazine, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It was formerly used as a neuroleptic drug or major tranquilizer.
Preparation Methods
Mepazine can be synthesized through several synthetic routes. One common method involves the reaction of phenothiazine with 1-methyl-3-piperidylmethyl chloride under basic conditions . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Mepazine undergoes various chemical reactions, including:
Oxidation: Mepazine can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of mepazine can lead to the formation of its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Mepazine can undergo substitution reactions, particularly at the nitrogen atom of the piperidine ring.
Scientific Research Applications
Mepazine has been extensively studied for its scientific research applications:
Chemistry: Mepazine is used as a reagent in various chemical reactions and as a reference compound in analytical studies.
Medicine: Mepazine has potential therapeutic applications in treating diseases such as rheumatoid arthritis and certain types of cancer. .
Industry: Mepazine is used in the development of new drugs and as a research tool in pharmaceutical industries.
Mechanism of Action
Mepazine exerts its effects primarily by inhibiting the proteolytic activity of MALT1, an intracellular cysteine protease involved in innate and adaptive immunity . By inhibiting MALT1, mepazine can modulate various signaling pathways, including the NF-κB and AP-1 pathways, which play crucial roles in immune responses and inflammation .
Comparison with Similar Compounds
Mepazine is structurally related to other phenothiazine derivatives, such as chlorpromazine and promethazine . it has unique properties that distinguish it from these compounds:
Similar compounds include:
- Chlorpromazine
- Promethazine
- Perphenazine
- Prochlorperazine
Properties
CAS No. |
1460240-94-1 |
|---|---|
Molecular Formula |
C19H22N2S |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
10-[[(3S)-1-methylpiperidin-3-yl]methyl]phenothiazine |
InChI |
InChI=1S/C19H22N2S/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21/h2-5,8-11,15H,6-7,12-14H2,1H3/t15-/m0/s1 |
InChI Key |
CBHCDHNUZWWAPP-HNNXBMFYSA-N |
Isomeric SMILES |
CN1CCC[C@@H](C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Canonical SMILES |
CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



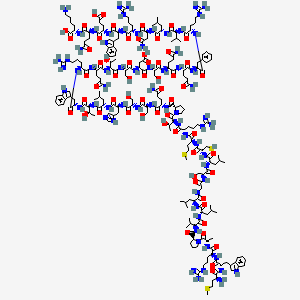
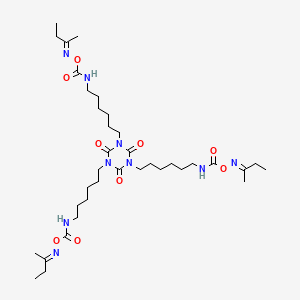
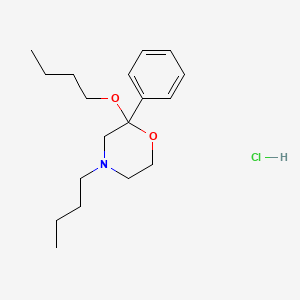

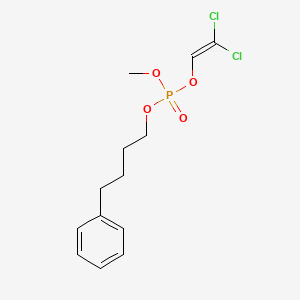
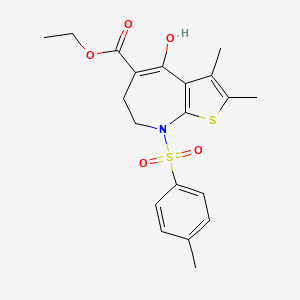

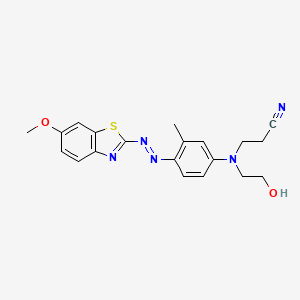
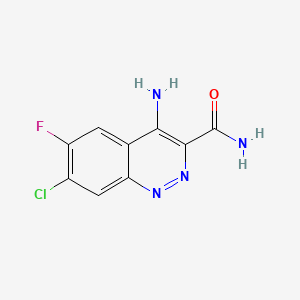
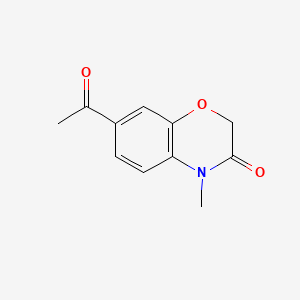
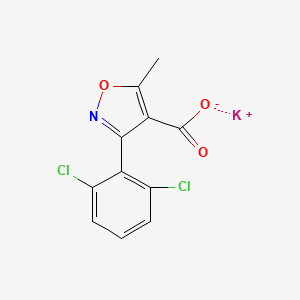
![5-[3-(dimethylamino)propyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12709250.png)
